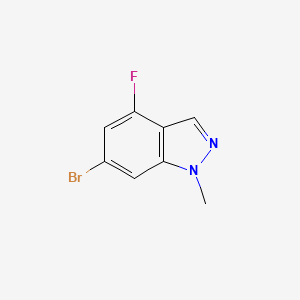

6-Bromo-4-Fluoro-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

6-bromo-4-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYZGEXFMJWTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-Fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-fluoroaniline with methylhydrazine, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-Fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3)

Electrophilic Reagents: Bromine (Br2), iodine (I2)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties .

Scientific Research Applications

Chemical Overview

- Molecular Formula : C8H6BrFN2

- Molecular Weight : Approximately 215.02 g/mol

- Structure : Characterized by a bromine atom at position six and a fluorine atom at position four of the indazole ring.

Medicinal Chemistry

Potential Therapeutic Uses :

- PI3 Kinase Inhibition : 6-Bromo-4-Fluoro-1-methyl-1H-indazole has been investigated for its role as a PI3 kinase inhibitor, which is crucial in signaling pathways related to cancer progression and cell survival. This inhibition can lead to the development of novel anticancer therapies.

Biological Activities :

- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory effects, making it a candidate for drug development aimed at treating infections and inflammatory diseases.

Chemical Synthesis

Building Block for Complex Molecules :

- The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex structures through various chemical reactions such as substitution, oxidation, and cyclization .

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine and fluorine can be replaced by other groups. |

| Oxidation/Reduction | Can be oxidized or reduced to form derivatives. |

| Cyclization Reactions | Participates in further cyclization to create complex compounds. |

Industrial Applications

Specialty Chemicals Production :

- The compound is utilized in the synthesis of specialty chemicals and materials, including semiconductors and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its unique structure allows for functionalization that enhances electronic properties.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Interaction

Research indicated that this compound effectively inhibits specific kinases involved in cancer signaling pathways, highlighting its importance in therapeutic strategies targeting these pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-4-Fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen Position : The position of bromine and fluorine significantly impacts reactivity. For example, this compound is prioritized in kinase inhibitor synthesis due to its optimal steric and electronic properties, whereas 4-Bromo-6-Fluoro-1H-indazole (lacking the methyl group) is less commonly used in drug development .

- Substituent Effects: Methyl and methoxy groups at the 1- and 4-positions enhance solubility and metabolic stability. 6-Bromo-4-methoxy-1H-indazole shows improved pharmacokinetic profiles compared to non-alkoxy derivatives .

Functional Group Variations

Key Observations :

- Alkyl vs. Aryl Groups : The 1-isopropyl group in 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole introduces steric challenges, reducing synthetic yields compared to simpler methyl-substituted analogues .

- Ethoxy Substitution : 6-Bromo-4-ethoxy-1H-indazole is favored in agrochemicals due to its increased lipophilicity, which enhances membrane permeability .

Commercial Availability and Cost

Biological Activity

6-Bromo-4-Fluoro-1-methyl-1H-indazole is a heterocyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. With the molecular formula C8H6BrFN2 and a molecular weight of 215.02 g/mol, this compound has garnered attention for its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Target Interactions

This compound is primarily investigated for its role as a PI3K inhibitor , which is crucial in the PI3K/AKT/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, making it a significant target for cancer therapy. The compound's bromine and fluorine substituents may enhance its binding affinity to specific targets, although detailed studies on its exact mechanism are still ongoing.

Anticancer Potential

Research has indicated that indazole derivatives, including this compound, may exhibit anticancer properties . For instance, similar compounds have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth. Preliminary data suggest that this compound could also influence gene expression related to apoptosis and cell cycle regulation .

Case Studies and Experimental Data

Several studies have explored the biological activities of indazole derivatives:

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| CFI-400945 | Antitumor | <10 | PLK4 |

| Compound 82a | Antitumor | 0.4 | Pim Kinases |

| Compound 100 | FGFR Inhibition | <4.1 | FGFR1 |

These findings illustrate the potential of indazole derivatives as therapeutic agents in oncology. Although specific data for this compound is still emerging, its structural similarities to these active compounds suggest promising avenues for further research .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions of substituted anilines with methylhydrazine. The following general steps outline the synthetic route:

- Starting Materials : 2-bromo-4-fluoroaniline and methylhydrazine.

- Cyclization Reaction : Under acidic or basic conditions to form the indazole ring.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

This method is noted for its efficiency and scalability, making it suitable for both laboratory and industrial applications.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4-Fluoro-1-methyl-1H-indazole, and how can regioselectivity challenges in halogenated indazoles be addressed?

- Methodological Answer : A two-step approach is recommended: (1) Introduce the methyl group at the 1-position via alkylation using methyl iodide under basic conditions (e.g., NaH in DMF). (2) Bromination and fluorination require careful control to avoid cross-reactivity. For bromination at the 6-position, NBS (N-bromosuccinimide) with a radical initiator (e.g., AIBN) in CCl₄ can achieve regioselectivity. Fluorination at the 4-position may employ Balz-Schiemann reaction conditions (diazotization followed by HF or XeF₂). Monitor reactions via TLC and confirm purity using HPLC (>98%) .

Q. How should solubility and storage conditions be optimized for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (10 mM stock solution recommended). For long-term stability, store lyophilized powder at 2–8°C in amber vials to prevent photodegradation. Aqueous solutions should be prepared fresh and used within 24 hours. Table 1 : Solubility and Storage Guidelines

| Solvent | Solubility (mg/mL) | Storage Temperature | Stability Duration |

|---|---|---|---|

| DMSO | 4.7 | 2–8°C | 6 months |

| Ethanol | 2.1 | RT (short-term) | 1 week |

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition assays?

- Methodological Answer : Conduct parallel in vitro kinase profiling (e.g., EGFR, CDK, JAK) using ATP-competitive binding assays. Pair biochemical IC₅₀ determinations with cellular assays (e.g., proliferation inhibition in cancer cell lines). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Validate SAR with analogs lacking Br/F substituents to assess halogen contributions to potency and selectivity .

Q. How can X-ray crystallography resolve ambiguities in the crystal structure of this compound?

- Methodological Answer : Grow single crystals via slow vapor diffusion (e.g., DCM/hexane). Collect high-resolution data (≤1.0 Å) using synchrotron radiation. Refine the structure with SHELXL, focusing on anisotropic displacement parameters for Br and F atoms. Validate intermolecular interactions (e.g., halogen bonding) using Mercury software. Publish CIF files in the Cambridge Structural Database for reproducibility .

Q. How should researchers address contradictions in reported biological activities of halogenated indazoles across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, ATP concentrations). Mitigate by:

- Standardizing protocols (e.g., CLIA guidelines for kinase assays).

- Validating findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Reporting full experimental conditions (pH, buffer composition) and statistical power analysis.

Cross-reference with databases like ChEMBL to contextualize outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.